Methyl 2-(2-aminoethyl)-6-iodoisonicotinate
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Overview
Description
Methyl 2-(2-aminoethyl)-6-iodoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an iodine atom at the 6th position of the isonicotinate ring and an aminoethyl group at the 2nd position The methyl ester group is attached to the carboxyl group of the isonicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-iodoisonicotinate typically involves the following steps:
Aminoethylation: The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the reactions. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)-6-iodoisonicotinate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium thiolate, ammonia, or sodium alkoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted isonicotinates with various functional groups.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-6-iodoisonicotinate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the preparation of functional materials such as polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethyl)-6-iodoisonicotinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the iodine atom at the 6th position.
Methyl 2-(2-aminoethyl)-4-iodoisonicotinate: Iodine atom is at the 4th position instead of the 6th.
Methyl 2-(2-aminoethyl)-6-bromoisonicotinate: Bromine atom instead of iodine at the 6th position.
Uniqueness
Methyl 2-(2-aminoethyl)-6-iodoisonicotinate is unique due to the presence of the iodine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold for the design of novel bioactive molecules.
Properties
Molecular Formula |
C9H11IN2O2 |
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Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-6-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)6-4-7(2-3-11)12-8(10)5-6/h4-5H,2-3,11H2,1H3 |
InChI Key |
AKLPHDIREYDFFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)I)CCN |
Origin of Product |
United States |
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